molecular formula C8H3BrF3NS B3040467 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate CAS No. 206559-46-8

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B3040467
CAS No.: 206559-46-8
M. Wt: 282.08 g/mol
InChI Key: GWLIKBAQYRDIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isothiocyanate functional group attached to a benzene ring

Biochemical Analysis

Cellular Effects

The effects of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that isothiocyanates can induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular energy production and an increase in oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with thiol groups in proteins, leading to the modification of protein structure and function . This can result in the inhibition of enzyme activity, such as the inhibition of ATPases, which are crucial for maintaining cellular ion balance. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies have indicated that its effects can last for days, depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic effects, including oxidative stress, cellular damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable biological response. Toxicological studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can inhibit key metabolic enzymes such as ATPases, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the redox balance within cells by modulating the activity of antioxidant enzymes and increasing the production of reactive oxygen species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with intracellular proteins. The distribution of this compound can also be affected by its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various proteins and influence cellular processes such as gene expression and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Oxidation: Oxidative conditions can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in studies involving enzyme inhibition .

Properties

IUPAC Name

4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIKBAQYRDIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940109
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-46-8, 186589-12-8
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.